Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the molecular formula C9H14N2O3. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of tert-butylamidoxime with ethyl chloroformate. The reaction is catalyzed by p-toluenesulfonic acid and zinc chloride, which facilitate the formation of the oxadiazole ring . The reaction conditions generally include the use of a solvent such as dimethylformamide and a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted oxadiazoles and their derivatives.
Scientific Research Applications
Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent. The exact molecular pathways and targets are still under investigation, but the compound’s structure allows it to engage in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate can be compared with other oxadiazole derivatives, such as:
Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
tert-Butyl 1,2,4-oxadiazole-3-carboxylate: Lacks the ethyl ester group, which affects its solubility and reactivity.
1,2,4-Oxadiazole-3-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-8(14-11-6)9(2,3)4/h5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVSTGOEPQIEAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578140 |
Source
|
Record name | Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158154-63-3 |
Source
|
Record name | Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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